molecular formula C7H6BrN3O2S B11849768 5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1309778-79-7

5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11849768
CAS No.: 1309778-79-7
M. Wt: 276.11 g/mol
InChI Key: MRXBHFACEZMMOY-UHFFFAOYSA-N
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Description

5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a bromine atom and a methylsulfonyl group attached to a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine typically involves the bromination of a pyrazolo[3,4-b]pyridine precursor followed by the introduction of a methylsulfonyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) or acetonitrile. The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazolo[3,4-b]pyridines.

    Oxidation and Reduction: Formation of sulfone or sulfide derivatives.

    Coupling Reactions: Formation of biaryl or alkyl-aryl compounds.

Scientific Research Applications

5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(methylsulfonyl)pyridine
  • 5-Bromo-3-methyl-2-(methylsulfonyl)pyridine
  • 5-(3-(methylsulfonyl)phenyl)-3-(4-(methylsulfonyl)phenyl)-3H-imidazo[4,5-b]pyridine

Uniqueness

5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern on the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

1309778-79-7

Molecular Formula

C7H6BrN3O2S

Molecular Weight

276.11 g/mol

IUPAC Name

5-bromo-3-methylsulfonyl-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C7H6BrN3O2S/c1-14(12,13)7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,1H3,(H,9,10,11)

InChI Key

MRXBHFACEZMMOY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2C=C(C=NC2=NN1)Br

Origin of Product

United States

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